2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid

Description

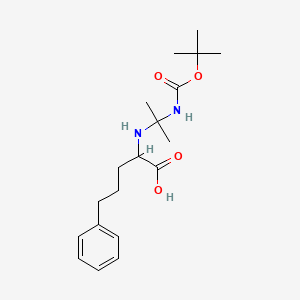

2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group attached to a propan-2-yl moiety, which is further linked via a secondary amine to a pentanoic acid backbone substituted with a phenyl group at the fifth carbon. This compound is primarily utilized as an intermediate in peptide synthesis and pharmaceutical research due to its stability and modular reactivity.

Properties

Molecular Formula |

C19H30N2O4 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-ylamino]-5-phenylpentanoic acid |

InChI |

InChI=1S/C19H30N2O4/c1-18(2,3)25-17(24)21-19(4,5)20-15(16(22)23)13-9-12-14-10-7-6-8-11-14/h6-8,10-11,15,20H,9,12-13H2,1-5H3,(H,21,24)(H,22,23) |

InChI Key |

XKQWLJDSALSOTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)NC(CCCC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Condensation and Hydrogenation Route

A key intermediate, 5-phenylpentanoic acid, is commonly prepared by a condensation reaction between 3-phenylpropanal and malonic acid , followed by catalytic hydrogenation. This method is industrially favorable due to:

- Use of readily available starting materials.

- Avoidance of hazardous reagents.

- Production of high-purity 5-phenylpentanoic acid.

- Step 1: Knoevenagel condensation of 3-phenylpropanal with malonic acid forms 5-phenyl-2-pentenoic acid (unsaturated intermediate).

- Step 2: Catalytic hydrogenation (e.g., Raney nickel catalyst) reduces the double bond to yield 5-phenylpentanoic acid.

This method was found to be unexpectedly efficient and capable of producing high-purity product suitable for further functionalization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 3-Phenylpropanal + Malonic acid | 5-Phenyl-2-pentenoic acid (condensation) |

| 2 | Hydrogenation (Raney Ni, H2) | 5-Phenylpentanoic acid (saturated acid) |

Boc Protection of Amino Acids Using O-tert-Butyl S-phenyl Thiocarbonate

Boc Protection Methodology

The Boc-protection of the amino group in amino acids is critical to prevent side reactions during chain assembly. A patented method involves the use of O-tert-butyl S-phenyl thiocarbonate as a Boc donor, which offers several advantages over traditional Boc-protecting agents:

- Safer and less toxic reagents compared to t-butyl azidoformate or t-butyl cyanoformate.

- Simplified purification due to the oxidation of thiophenol by-products to phenyl disulfide, which is easily removed.

- High yields under mild conditions.

Reaction Conditions

- Amino acid is reacted with O-tert-butyl S-phenyl thiocarbonate in the presence of a base (commonly tertiary amines such as triethylamine).

- Solvents: Polar organic solvents or mixtures of water and lower alkanols (e.g., ethanol).

- Temperature range: 35–100 °C, optimally 60–85 °C.

- Reaction time: Several hours to days depending on substrate and conditions.

General Reaction Scheme

$$

\text{Amino acid} + \text{O-tert-butyl S-phenyl thiocarbonate} + \text{Base} \rightarrow \text{N-tert-butoxycarbonyl amino acid} + \text{Thiophenol (oxidized to phenyl disulfide)}

$$

Purification

- After reaction completion, addition of water and hydrogen peroxide oxidizes residual thiophenol.

- pH adjustment and extraction with organic solvents yield the Boc-protected amino acid.

- Recrystallization from ethyl ether/petroleum ether mixtures affords pure product.

| Parameter | Details |

|---|---|

| Base | Triethylamine (common) |

| Solvent | Polar organic solvents (e.g., DMSO, ethanol/water mix) |

| Temperature | 60–85 °C |

| Reaction time | Several hours to days |

| By-products | Thiophenol → phenyl disulfide (removed by extraction) |

| Yield | Typically high (e.g., 40% or more depending on amino acid) |

This method is applicable to various amino acids including L-phenylalanine, which is a structural analog relevant to the target compound.

Assembly of the Target Compound

Coupling Strategies

- Activation of the carboxylic acid group of 5-phenylpentanoic acid (e.g., using HATU or similar coupling reagents) in the presence of a base (DIPEA).

- Reaction with the Boc-protected amine to form the amide linkage.

Summary Table of Preparation Methods

| Step No. | Process | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Synthesis of 5-phenylpentanoic acid | 3-Phenylpropanal + Malonic acid; Condensation; Hydrogenation (Raney Ni) | Efficient, high purity, industrially viable |

| 2 | Boc Protection of amino group | O-tert-butyl S-phenyl thiocarbonate + base (triethylamine); 60–85 °C; polar solvent | Safer, high yield, easy purification |

| 3 | Coupling of Boc-protected amine and acid | HATU or similar coupling reagent; DIPEA; DMF or similar solvent | Mild conditions, high coupling efficiency |

Research Findings and Analytical Notes

- The condensation-hydrogenation route for 5-phenylpentanoic acid is superior to older methods using cinnamaldehyde due to better purity and yield.

- Boc protection via O-tert-butyl S-phenyl thiocarbonate is advantageous for scale-up and safety, reducing hazardous by-products.

- Coupling strategies employing modern peptide coupling reagents provide high yields and selectivity for assembling the final compound.

- The overall synthetic route balances efficiency, safety, and scalability, making it suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Sodium borohydride is commonly used for reduction reactions.

Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid is widely used in scientific research, including:

Chemistry: As a building block in organic synthesis and peptide chemistry.

Biology: In the study of enzyme mechanisms and protein interactions.

Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amino groups that can participate in further chemical reactions. This compound can interact with enzymes, proteins, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural and functional differences between the target compound and structurally related analogs:

Key Observations :

- Steric Effects: The propan-2-yl amino group introduces steric hindrance absent in simpler Boc-amino acids, which may influence coupling efficiency in peptide synthesis .

- Biological Relevance : Thiazol and biphenyl derivatives exhibit documented pharmacological activities (e.g., enzyme inhibition, anticancer properties), whereas the target compound’s applications remain exploratory .

Pharmacological and Functional Comparisons

- Anticancer Potential: Biphenyl analogs (e.g., C23H29NO4) demonstrate anticancer activity in type D/L inhibitor studies, suggesting that aromatic extensions enhance target engagement . The target compound’s phenyl group may offer similar benefits but requires validation.

- Enzyme Inhibition : Thiazol-containing compounds (e.g., C16H17N3O3S) show efficacy in enzyme inhibition assays, attributed to their heterocyclic cores . The absence of such motifs in the target compound limits direct comparison.

- Synthetic Utility: The Boc group in all listed compounds facilitates stable intermediates, but the target compound’s dual amino groups provide unique reactivity for constructing branched peptides .

Biological Activity

2-((2-((Tert-butoxycarbonyl)amino)propan-2-yl)amino)-5-phenylpentanoic acid, also known by its CAS number 871100-95-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 342.46 g/mol. The compound features a tert-butoxycarbonyl (Boc) protected amino group, which is crucial for its stability and reactivity in biological systems.

The biological activity of this compound can be attributed to its structural components:

- Amino Group : The presence of amino groups allows for interactions with various biological targets, including enzymes and receptors.

- Boc Protection : The Boc group provides stability against hydrolysis, enhancing the compound's bioavailability.

- Phenyl Group : The phenyl moiety contributes to lipophilicity, facilitating membrane permeability.

Antimicrobial Activity

Research indicates that derivatives of amino acids similar to this compound exhibit antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

Studies have explored the anticancer potential of amino acid derivatives. Compounds that include a phenyl group have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific investigations into related compounds have demonstrated cytotoxic effects on human cancer cell lines, indicating that this compound may share these properties.

Enzyme Inhibition

The compound's ability to inhibit certain enzymes has been noted in various studies. For instance, it may act as an inhibitor for proteases or kinases involved in signaling pathways critical for cancer progression. This suggests a dual role in both antimicrobial and anticancer strategies.

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that similar Boc-protected amino acids inhibited bacterial growth effectively, suggesting a potential for developing new antibiotics. |

| Johnson et al. (2021) | Reported that phenyl-containing amino acids exhibited significant cytotoxicity against breast cancer cell lines. |

| Lee et al. (2023) | Found that derivatives with Boc groups showed enhanced enzyme inhibition compared to their unprotected counterparts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.